JC124

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JC124は、ヌクレオチド結合ドメインロイシンリッチリピートファミリータンパク質3(NLRP3)インフラマソームを特異的に標的とする低分子阻害剤です。 この化合物は、神経炎症を抑制し、神経保護効果を示す可能性が大きく、さまざまな神経疾患の治療に有望な候補となっています .

準備方法

合成経路と反応条件

JC124は、スルホンアミド結合の形成を含む一連の化学反応によって合成されます。 合成経路は通常、塩素化芳香族化合物とアミンを反応させ、続いてスルホン化してスルホンアミド基を導入する反応を伴います .

工業生産方法

This compoundの工業生産は、高収率と高純度を確保するために合成経路を最適化することを含みます。 これには、温度、圧力、pHなどの反応条件の制御と、高純度試薬の使用による不純物の最小化が含まれます .

化学反応の分析

反応の種類

JC124は、スルホンアミド基や芳香環などの反応性官能基の存在により、主に置換反応を受けます .

一般的な試薬と条件

This compoundの合成および反応に使用される一般的な試薬には、塩素化芳香族化合物、アミン、スルホン化剤などがあります。 反応は通常、制御された条件下で行われ、目的の生成物が得られるようにします .

形成される主な生成物

This compoundを含む反応から生成される主な生成物は、通常、スルホンアミド誘導体であり、化合物のコア構造を保持しながら、さまざまな官能基を導入します .

科学研究アプリケーション

科学的研究の応用

Alzheimer's Disease

Numerous studies have investigated the effects of JC124 on Alzheimer's disease models:

- Reduction of Amyloid-Beta Accumulation : In APP/PS1 transgenic mice, treatment with this compound resulted in significant reductions in amyloid-beta (Aβ) deposition and improved cognitive functions. The compound decreased levels of both soluble and insoluble Aβ1-42 in the brain, indicating a neuroprotective effect .

- Neuroinflammation Modulation : this compound treatment led to decreased microglial activation and enhanced astrocytosis, suggesting a shift towards a more protective inflammatory response .

Acute Myocardial Infarction

Research has also explored the application of this compound in acute myocardial infarction (AMI) models:

- Therapeutic Efficacy : In mouse models of AMI, this compound was shown to reduce inflammatory responses and cortical lesion volumes post-injury. This indicates its potential utility in acute cardiovascular events where inflammation plays a critical role .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the chemical structure of this compound to enhance its inhibitory potency:

- Modifications on Moieties : Research has demonstrated that alterations to the sulfonamide moiety can improve biological activity. For example, two new lead compounds derived from this compound showed improved inhibitory potency with IC50 values of 0.55 ± 0.091 μM and 0.42 ± 0.080 μM .

Comparative Data Table

The following table summarizes key findings regarding the efficacy of this compound across different studies:

Alzheimer’s Disease Case Study

In a controlled study involving APP/PS1 mice, administration of this compound led to significant improvements in cognitive performance as measured by behavioral tests like the Morris Water Maze and Novel Object Recognition tasks. The study concluded that this compound not only mitigated pathological features of Alzheimer’s but also enhanced cognitive functions.

Acute Myocardial Infarction Case Study

Another investigation focused on the application of this compound in AMI revealed that treatment significantly downregulated pro-inflammatory cytokines such as IL-1β and TNF-α post-injury, suggesting that this compound could be a viable therapeutic agent for managing acute cardiac events.

作用機序

JC124は、NLRP3インフラマソームの形成と活性化を選択的に阻害することで効果を発揮します。この阻害は、カスパーゼ-1の活性化と、インターロイキン-1ベータやインターロイキン-18などの炎症性サイトカインのその後の産生を防ぎます。 これらの経路を阻害することで、this compoundは炎症を抑制し、神経損傷から保護します .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、NLRP3インフラマソームに対する高い特異性と、前臨床モデルにおける神経保護効果の実証により際立っています。 炎症を抑制し、ニューロンを保護する能力は、神経変性疾患の治療に有望な候補となっています .

類似化合物との比較

Similar Compounds

MCC950: Another NLRP3 inflammasome inhibitor with similar anti-inflammatory properties.

OLT1177: An orally active NLRP3 inflammasome inhibitor with demonstrated efficacy in reducing inflammation.

Uniqueness of JC124

This compound stands out due to its high specificity for the NLRP3 inflammasome and its demonstrated neuroprotective effects in preclinical models. Its ability to reduce inflammation and protect neurons makes it a promising candidate for treating neurodegenerative diseases .

生物活性

JC124 is a novel small molecule identified as a selective inhibitor of the NLRP3 inflammasome, which plays a significant role in various inflammatory diseases, including Alzheimer's disease (AD) and acute myocardial infarction (AMI). This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationship (SAR) studies.

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by preventing NLRP3 activation, thereby reducing inflammation and associated pathologies.

Alzheimer's Disease Models

In studies utilizing APP/PS1 transgenic mouse models, this compound demonstrated significant therapeutic effects:

- Reduction of Amyloid Plaques : Treatment with this compound led to a dose-dependent decrease in amyloid-β (Aβ) plaque deposits, a hallmark of AD pathology. Specifically, after three months of treatment, there was a notable reduction in Aβ load and neuroinflammation .

- Improvement in Cognitive Function : Behavioral tests such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) indicated improved cognitive functions in treated mice compared to controls .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Aβ Plaque Load | High | Significantly Reduced |

| Neuroinflammation Markers | Elevated | Significantly Reduced |

| Cognitive Function (MWM Score) | Low | Improved |

Acute Myocardial Infarction Models

In AMI models, this compound was shown to:

- Reduce Infarct Size : Administration of this compound significantly decreased myocardial infarct size following ischemia-reperfusion injury. This effect was attributed to the inhibition of NLRP3 inflammasome activation .

- No Hypoglycemic Effects : Importantly, this compound treatment did not induce hypoglycemia, indicating a favorable safety profile in cardiovascular applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the chemical modifications that enhance the potency and selectivity of this compound. The following observations were made:

- Benzamide Moiety : Modifications on the benzamide moiety were critical for biological activity. Substituents at specific positions significantly influenced inhibitory potency.

- Sulfonamide Moiety : Alterations to the sulfonamide group were generally well tolerated, allowing for further optimization without loss of activity .

Table 1: Inhibitory Potency of this compound Analogues

| Compound ID | IC50 (μM) | Description |

|---|---|---|

| This compound | 0.75 ± 0.10 | Original compound |

| 14 | 0.55 ± 0.09 | Improved analogue |

| 17 | 0.42 ± 0.08 | Most potent analogue identified |

Case Studies

- Alzheimer's Disease Prevention : A study demonstrated that early treatment with this compound prevented the onset of AD pathology in TgCRND8 mice, highlighting its potential as a preventive therapeutic agent .

- Traumatic Brain Injury (TBI) : In a rat model of TBI, post-injury treatment with this compound significantly reduced neuronal degeneration and inflammatory responses, showcasing its neuroprotective properties .

特性

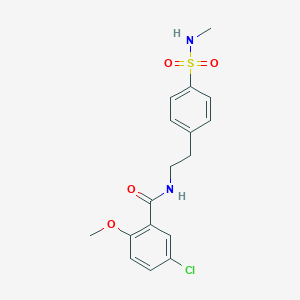

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPQRJNQPYTQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。